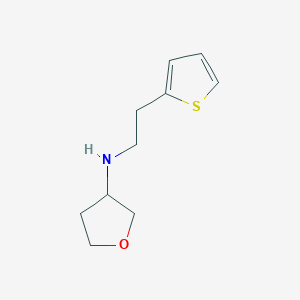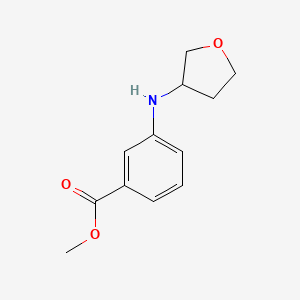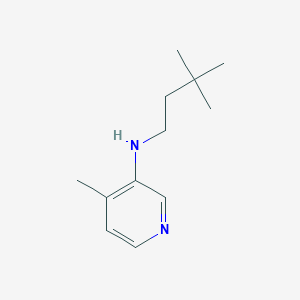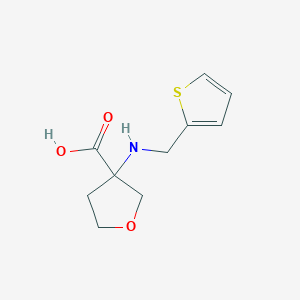
N-(2-thiophen-2-ylethyl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thiophen-2-ylethyl)oxolan-3-amine, also known as TEOA, is a chemical compound that has been studied extensively for its potential applications in scientific research. TEOA is a heterocyclic compound that contains a five-membered ring of oxygen and a five-membered ring of sulfur. It has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of N-(2-thiophen-2-ylethyl)oxolan-3-amine is still being studied, but it is believed to act on multiple pathways in the body. It has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This compound may also act on the MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, and may be useful in the treatment of diseases associated with oxidative stress and inflammation. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-thiophen-2-ylethyl)oxolan-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. This compound also has a range of biochemical and physiological effects, making it useful for studying a variety of diseases and pathways. However, this compound also has some limitations. Its mechanism of action is still being studied, and it may have off-target effects that need to be taken into account in experiments.
Orientations Futures
There are several future directions for research on N-(2-thiophen-2-ylethyl)oxolan-3-amine. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the study of this compound in animal models of disease to further understand its potential therapeutic applications. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its effects on the body.
Méthodes De Synthèse
N-(2-thiophen-2-ylethyl)oxolan-3-amine can be synthesized through a multi-step process involving the reaction of 2-bromoethyl thiophene with 3-oxo-1,2-oxathiolane. The resulting intermediate is then reacted with ammonia to produce this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(2-thiophen-2-ylethyl)oxolan-3-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2-thiophen-2-ylethyl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(13-7-1)3-5-11-9-4-6-12-8-9/h1-2,7,9,11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLFNVDYTXQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)

![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)




![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)




![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
